Lonsurf

Description

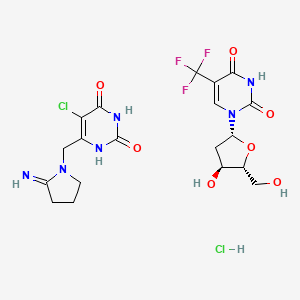

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIXOHWIPDGJEI-OJSHLMAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2F3N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733030-01-8 | |

| Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil hydrochloride mixture with Trifluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Mechanisms of Action of Lonsurf Components

Trifluridine (B1683248): Molecular Mechanism of DNA Incorporation and Dysfunction Induction

Trifluridine (FTD) is a fluorinated thymidine (B127349) analogue that serves as the primary cytotoxic component of Lonsurf. Following cellular uptake, trifluridine is phosphorylated by thymidine kinase 1 to its active monophosphate form, trifluridine monophosphate (FTD-MP). FTD-MP can be further phosphorylated to the triphosphate form, trifluridine triphosphate (FTD-TP).

The principal mechanism of action of trifluridine involves the incorporation of FTD-TP directly into the DNA of cancer cells during DNA synthesis. This incorporation occurs in place of natural thymidine bases. The presence of trifluridine within the DNA structure leads to DNA dysfunction and instability, ultimately triggering cell death. Preclinical studies have shown a strong correlation between the cytotoxic activity of trifluridine/tipiracil (B1663634) and the amount of trifluridine incorporated into DNA, suggesting this as the primary mechanism.

While DNA incorporation is considered the predominant mechanism, trifluridine monophosphate also reversibly inhibits thymidylate synthase (TS) by competing with deoxyuridine monophosphate (dUMP). Thymidylate synthase is a crucial enzyme for DNA synthesis, responsible for the de novo synthesis of deoxythymidylate monophosphate (dTMP). Inhibition of TS can lead to the depletion of dTTP pools, further impacting DNA synthesis and cell division. However, the role of TS inhibition is believed to be less significant than DNA incorporation for the antitumor effects of orally administered trifluridine/tipiracil.

Data from preclinical studies highlight the DNA incorporation mechanism:

| Mechanism | Description |

| DNA Incorporation | FTD-TP is incorporated into cancer cell DNA during synthesis, replacing thymidine bases. |

| DNA Dysfunction and Damage | Incorporation of FTD-TP into DNA leads to structural damage, instability, and dysfunction. |

| Cell Cycle Arrest and Apoptosis | DNA damage induced by FTD incorporation can trigger cell cycle arrest (e.g., G2/M phase) and apoptosis. |

| Thymidylate Synthase (TS) Inhibition | FTD-MP reversibly inhibits TS, an enzyme essential for DNA synthesis, by competing with dUMP. |

| Reduced Cell Proliferation and Tumor Growth | The combined effects of DNA dysfunction and TS inhibition lead to reduced cell proliferation. |

The incorporation of trifluridine into DNA is reported to occur with higher efficiency compared to metabolites of 5-fluorouracil (B62378) (5-FU). This difference in the primary mechanism of action allows trifluridine/tipiracil to exhibit activity in cancer cell lines and in patients refractory to fluoropyrimidine-based therapies.

Tipiracil: Role in Thymidine Phosphorylase Inhibition and Trifluridine Potentiation

Tipiracil hydrochloride (TPI) is the second component of this compound. Its primary function is to inhibit the enzyme thymidine phosphorylase (TPase). TPase is involved in the catabolism (breakdown) of trifluridine, particularly during its first pass through the liver and gastrointestinal tract after oral administration.

By inhibiting TPase, tipiracil prevents the rapid degradation of trifluridine into inactive metabolites, such as 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. This inhibition significantly increases the bioavailability and systemic exposure of intact trifluridine, allowing it to reach cancer cells at sufficient concentrations to exert its cytotoxic effects.

The potent inhibition of TPase by tipiracil is crucial for enabling the oral administration of trifluridine and enhancing its antitumor activity. Studies have shown that tipiracil can increase the peak plasma concentration (Cmax) of trifluridine by approximately 22-fold and the area under the curve (AUC) by about 37-fold.

Beyond its role in preserving trifluridine levels, thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor and is implicated in angiogenesis, the formation of new blood vessels that support tumor growth. TPase is often overexpressed in solid tumors and is associated with increased angiogenesis and a poorer prognosis. Inhibition of TPase by tipiracil may therefore also contribute an indirect antiangiogenic benefit, although the clinical significance of this effect is still being investigated.

Key actions of Tipiracil:

| Mechanism | Description |

| Thymidine Phosphorylase (TPase) Inhibition | Tipiracil potently inhibits TPase, preventing the breakdown of trifluridine. |

| Increased Trifluridine Bioavailability | By inhibiting TPase, tipiracil significantly increases the systemic exposure and concentration of intact trifluridine. |

| Potentiation of Trifluridine Antitumor Activity | Higher levels of trifluridine enabled by tipiracil lead to increased DNA incorporation and enhanced cytotoxic effects in cancer cells. |

| Potential Antiangiogenic Effect | Inhibition of TPase, which is also an angiogenic factor, may contribute to an indirect antiangiogenic effect, particularly in tumors where TPase is overexpressed. |

Synergistic Antitumor Effects

The combination of trifluridine and tipiracil in this compound is designed to produce synergistic antitumor effects. This synergy arises from the complementary mechanisms of action of the two components. Trifluridine directly targets cancer cells by incorporating into their DNA and disrupting its function. Tipiracil supports this action by preventing the premature degradation of trifluridine, ensuring that adequate concentrations of the active drug are available to enter cancer cells and exert its cytotoxic effects.

Preclinical studies have demonstrated that the combination of trifluridine and tipiracil exhibits enhanced antitumor activity compared to either agent alone. This synergistic effect has been observed in various cancer cell lines, including those that have developed resistance to other fluoropyrimidine-based chemotherapies like 5-FU. The ability of trifluridine/tipiracil to overcome 5-FU resistance is attributed, in part, to trifluridine's primary mechanism of DNA incorporation, which differs from the main TS inhibition mechanism of 5-FU.

The synergistic interaction ensures that a greater amount of trifluridine is available to be phosphorylated and incorporated into the DNA of proliferating cancer cells, leading to more pronounced DNA damage and cell death. This potentiation by tipiracil is essential for the clinical efficacy of orally administered trifluridine.

Research findings supporting the synergistic effects:

Preclinical Pharmacological Investigations of Lonsurf

In Vitro Antitumor Activity and Cellular Effects

In vitro studies have demonstrated the direct antitumor activity of TAS-102 against a range of cancer cell lines nih.govtouchoncology.com. Trifluridine (B1683248), after being intracellularly phosphorylated, is incorporated into the DNA of actively dividing cells, including tumor cells lonsurfhcp.comeuropa.eursyd.dkresearchgate.net. This incorporation leads to DNA dysfunction and damage, ultimately causing cell death nih.govtouchoncology.comlonsurfhcp.comresearchgate.net. The phosphorylation of trifluridine occurs more readily in cancer cells compared to normal cells, contributing to a higher concentration of the active form and a longer duration of action within tumor cells europa.eu.

Tipiracil (B1663634) plays a crucial role by inhibiting thymidine (B127349) phosphorylase (TP), an enzyme that degrades trifluridine wikipedia.orgguidetopharmacology.org. By preventing the rapid breakdown of trifluridine, tipiracil increases its systemic exposure and enhances its cytotoxic effect wikipedia.orgguidetopharmacology.orgrjpbcs.comeuropa.eu.

Beyond DNA incorporation, trifluridine also inhibits thymidylate synthase (TS), an enzyme essential for DNA synthesis nih.govtouchoncology.comontosight.ai. While TS inhibition is a primary mechanism of action for other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), the major mechanism of action for TAS-102, particularly with the clinically used twice-daily dosing schedule, is its incorporation into DNA nih.govnih.gov. This dual mechanism involving both DNA incorporation and TS inhibition contributes to its antitumor activity touchoncology.com.

Studies have shown that trifluridine induces DNA fragmentation, a key indicator of its cytotoxic effects rjpbcs.comtouchoncology.com. It has also been observed to cause cell cycle arrest, including G2-M accumulation and tetraploidy in some cell lines nih.govresearchgate.net.

Preclinical Xenograft Models and Tumor Growth Inhibition

Preclinical studies using xenograft models in mice have provided in vivo evidence of TAS-102's antitumor efficacy nih.govresearchgate.netresearchgate.net. These models involve implanting human cancer cells into immunocompromised mice and evaluating the effect of TAS-102 on tumor growth.

TAS-102 has demonstrated dose-dependent tumor growth inhibition in various xenograft models, including those of colorectal and gastric cancer nih.gov. The antitumor activity observed in these in vivo models has been correlated with the level of trifluridine incorporated into the tumor DNA nih.govfda.gov.

Studies comparing TAS-102 with conventional chemotherapies like 5-FU in xenograft models have shown that TAS-102 can exhibit similar or superior antitumor effects, particularly in models resistant to 5-FU nih.gov. For example, TAS-102 showed similar tumor growth inhibition rates in both 5-FU-sensitive and 5-FU-resistant gastric cancer xenografts nih.gov.

Preclinical studies have also investigated TAS-102 in combination with other anticancer agents in xenograft models. Combinations of TAS-102 with irinotecan (B1672180) or bevacizumab have shown significantly greater antitumor activity compared to each agent alone in human colorectal cancer xenograft models tandfonline.comaacrjournals.org.

Activity Against Chemotherapy-Resistant Cancer Cell Lines

A significant aspect of the preclinical investigation of Lonsurf has been its activity against cancer cell lines that have developed resistance to established chemotherapies, particularly fluoropyrimidines like 5-FU nih.govcancerconnect.comtouchoncology.comcancer.govresearchgate.net.

The distinct mechanism of action of TAS-102, primarily focusing on DNA incorporation rather than solely TS inhibition, allows it to overcome common mechanisms of resistance to 5-FU nih.govtandfonline.comnih.gov. Resistance to 5-FU can arise from various factors, including decreased activity of enzymes involved in its activation or changes in TS levels nih.gov.

In vitro studies have shown that trifluridine is active against 5-FU-resistant cell lines nih.govtouchoncology.com. TAS-102 has demonstrated efficacy against a range of 5-FU-resistant cancer types in preclinical studies, including colorectal, pancreatic, and esophageal cancers touchoncology.com.

Studies using 5-FU-resistant colorectal cancer cell lines (e.g., DLD-1/5-FU) and gastric cancer cell lines (e.g., NUGC-3/5FU) have shown that TAS-102 retains significant antitumor activity nih.govnih.gov. This activity in resistant models is attributed to trifluridine's ability to be activated via an alternative pathway involving thymidine kinase and its direct incorporation into DNA, which bypasses some of the common resistance mechanisms to 5-FU nih.gov.

Preclinical studies have also explored the activity of TAS-102 in cell lines resistant to trifluridine itself. Interestingly, cell lines resistant to trifluridine due to a lack of functional thymidine kinase have been shown to remain sensitive to 5-FU, suggesting a lack of cross-resistance between the two agents in this context rjpbcs.com.

Molecular Insights from Preclinical Studies

Preclinical investigations have provided crucial molecular insights into how TAS-102 exerts its effects and overcomes resistance. The primary molecular mechanism involves the intracellular phosphorylation of trifluridine to its active triphosphate form (TFT-TP) nih.govlonsurfhcp.com. TFT-TP is then incorporated into DNA, leading to DNA strand breaks and dysfunction nih.govtouchoncology.comlonsurfhcp.com.

The incorporation of TFT-TP into DNA is a key determinant of TAS-102's antitumor activity in vivo nih.gov. This process is facilitated by thymidine kinase 1 (TK1), which phosphorylates trifluridine to TFT-monophosphate (TFT-MP) nih.gov. Subsequent phosphorylations lead to the formation of TFT-TP.

While trifluridine also inhibits TS, leading to a depletion of thymidine monophosphate (dTMP) and an accumulation of deoxyuridine monophosphate (dUMP), the DNA-targeted effects are considered specific for cancer cells and are enhanced by TS inhibition nih.gov.

Tipiracil's role is primarily to inhibit thymidine phosphorylase (TP), preventing the degradation of trifluridine to the inactive metabolite trifluorothymine wikipedia.orgguidetopharmacology.orgrjpbcs.com. This inhibition increases the bioavailability of trifluridine, allowing for higher intracellular concentrations and enhanced DNA incorporation guidetopharmacology.orgrjpbcs.com. Additionally, TP has been reported to be involved in angiogenesis, suggesting a potential indirect anti-angiogenic effect of tipiracil guidetopharmacology.orgrjpbcs.com.

Molecular studies have also investigated the effects of TAS-102 on cell cycle regulation and apoptosis. Trifluridine has been shown to induce p53-dependent sustained G2 phase arrest lonsurfhcp.com. In multiple myeloma cells, TAS-102 treatment induced apoptosis through cell cycle arrest in the G1 phase and activation of the cGAS-STING signaling pathway researchgate.net.

The lack of cross-resistance with 5-FU in many resistant models is explained by the differential mechanisms of action and metabolism. Unlike 5-FU, which requires activation by enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT) and is a substrate for dihydropyrimidine (B8664642) dehydrogenase (DPD), trifluridine follows a different activation pathway via thymidine kinase and is not a substrate for DPD nih.gov. This difference allows TAS-102 to remain effective in tumors resistant to 5-FU due to altered OPRT or DPD activity nih.gov.

Preclinical data also suggest that the combination of TAS-102 with other agents like irinotecan can lead to synergistic effects, potentially by enhancing DNA damage tandfonline.comresearchgate.net.

Clinical Development Program of Lonsurf

Early Phase Clinical Trials (Phase I/II)

Early phase clinical trials for Lonsurf (also known as TAS-102) focused on determining the maximum tolerated dose (MTD), identifying dose-limiting toxicities, and assessing preliminary efficacy and optimal dosing regimens.

Evaluation of Safety and Preliminary Efficacy

Phase I studies were instrumental in understanding the pharmacokinetic profile of trifluridine (B1683248) and tipiracil (B1663634) and their interaction. These studies revealed that trifluridine accumulates in the body after multiple doses, which can lead to increased rates of neutropenia nih.gov. The inclusion of tipiracil is crucial as it inhibits thymidine (B127349) phosphorylase, an enzyme that degrades trifluridine, thereby maintaining effective blood concentrations of trifluridine taiho.co.jptaiho.co.jp.

Preliminary efficacy was also evaluated in these early trials. For instance, a study involving American and Japanese subjects administered this compound on a specific schedule (twice daily on days 1-5 and 8-12 every four weeks) and observed a disease control rate (DCR) of 62% in a cohort of 26 subjects nih.gov.

Investigation of Clinical Regimens

Investigation into optimal dosing regimens was a key aspect of Phase I studies. It was determined that a 14-day pause between doses allowed for safe dosing, addressing the accumulation observed with trifluridine nih.gov.

Data Table: Selected Early Phase Trial Efficacy Results

| Trial Phase | Indication | Patient Population | Median Overall Survival (months) | Disease Control Rate (%) | Reference |

| Phase I | Advanced GI Tumors (subset) | American and Japanese subjects | Not specified | 62 | nih.gov |

| Phase II | mCRC | Previously treated with ≥2 regimens (Japan) | 9.0 (this compound) vs 6.6 (Placebo) | Not specified | viamedica.pl |

| Phase II | Metastatic Gastric Cancer | Failed 1 or 2 lines of chemotherapy (Japan) | 8.7 | 65.5 | asco.org |

Pivotal Phase III Clinical Trials

Pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound in larger, more diverse patient populations, providing the basis for regulatory approvals.

RECOURSE Study in Metastatic Colorectal Cancer

The RECOURSE study (NCT01607957) was a pivotal international, randomized, double-blind, placebo-controlled Phase III clinical trial that evaluated this compound in patients with previously treated mCRC taiho.co.jplonsurfhcp.comThis compound.comclinicaltrialsarena.com.

The RECOURSE study enrolled 800 patients with mCRC whose disease had progressed after or who were intolerant to standard therapies taiho.co.jpclinicaltrialsarena.com. Key inclusion criteria included confirmed adenocarcinoma of the colon or rectum, ECOG performance status of 0 or 1, and receipt of at least two prior regimens of standard chemotherapy, having been refractory to or failing specific agents within 3 months lonsurfhcp.comaihta.at. Patients were randomized in a 2:1 ratio to receive either this compound plus best supportive care (BSC) or placebo plus BSC clinicaltrialsarena.com. Tumor assessments were performed every 8 weeks using RECIST criteria fda.gov. Patients were followed for survival at scheduled intervals lonsurfhcp.comfda.gov.

Demographic and baseline characteristics were comparable between the two treatment groups in the intent-to-treat population fda.gov. The median age was 63.0 years, 61% of patients were men, 57% were White, and 34% were Asian fda.gov. All patients had a baseline ECOG performance status of 0 or 1 fda.gov. The primary site of disease was the colon for 63% of patients and the rectum for 37% fda.gov. Fifty-one percent of patients had tumors reported as KRAS mutant fda.gov. The majority of patients (60%) had received ≥4 prior systemic cancer therapies fda.gov.

The RECOURSE trial demonstrated a statistically significant improvement in OS with this compound compared to placebo taiho.co.jp. Patients treated with this compound lived for a median of 7.1 months, compared to 5.3 months for patients who received placebo, representing a 32% reduction in the risk of death (Hazard Ratio [HR] = 0.68, 95% Confidence Interval [CI]: 0.58-0.81, p < 0.001) taiho.co.jpclinicaltrialsarena.comeuropa.euhematologyandoncology.net. The estimated rates of 1-year OS were 27% with this compound versus 18% with placebo hematologyandoncology.net.

Median PFS was also significantly improved in the this compound group europa.eu. The median PFS was 2.0 months with this compound compared to 1.7 months with placebo (HR = 0.48, 95% CI: 0.41-0.57, p < 0.001) hematologyandoncology.neteuropa.eu. This indicated a significant reduction in the risk of disease progression europa.eu.

An exploratory analysis of the RECOURSE trial investigated the effect of prognostic factors at baseline. Patients with good prognostic characteristics (GPC), defined by low tumor burden (<3 metastatic sites) and less aggressive disease (≥18 months from diagnosis of first metastasis to randomization), showed improved OS and PFS with this compound compared to patients with poor prognostic characteristics (PPC) nih.gov. GPC patients receiving this compound had a median OS of 9.3 months versus 5.3 months for PPC patients receiving this compound (HR = 0.46, 95% CI: 0.37-0.57, p < 0.0001) nih.gov. Median PFS in GPC patients receiving this compound was 3.3 months versus 1.9 months for PPC patients receiving this compound (HR = 0.56, 95% CI: 0.46-0.67, p < 0.0001) nih.gov. Improvements in survival were observed irrespective of age, ECOG PS, KRAS mutational status, and site of metastases nih.gov.

Data Table: RECOURSE Study Efficacy Results

| Endpoint | This compound + BSC (N=534) | Placebo + BSC (N=266) | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Survival (median) | 7.1 months | 5.3 months | 0.68 (0.58-0.81) | < 0.001 | taiho.co.jpeuropa.eu |

| Progression-Free Survival (median) | 2.0 months | 1.7 months | 0.48 (0.41-0.57) | < 0.001 | hematologyandoncology.neteuropa.eu |

| Disease Control Rate | 44% | 15% | Not specified | < 0.0001 | hematologyandoncology.net |

Data Table: RECOURSE Study Efficacy Results by Prognostic Subgroup (Exploratory Analysis)

| Endpoint | This compound GPC (N=261) | This compound PPC (N=273) | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Survival (median) | 9.3 months | 5.3 months | 0.46 (0.37-0.57) | < 0.0001 | nih.gov |

| Progression-Free Survival (median) | 3.3 months | 1.9 months | 0.56 (0.46-0.67) | < 0.0001 | nih.gov |

Study Design and Patient Cohort Characteristics

TAGS Study in Metastatic Gastric/Gastroesophageal Junction Adenocarcinoma

The TAGS (TAS-102 Gastric Study) trial was a pivotal Phase III study evaluating this compound in patients with previously treated metastatic gastric cancer, including adenocarcinoma of the gastroesophageal junction (GEJ). sttinfo.fiamazonaws.com

Study Design and Patient Population

TAGS was a multinational, randomized, double-blind, placebo-controlled Phase III trial that enrolled 507 adult patients. fda.govsttinfo.filonsurfhcp.com Patients had histologically confirmed, nonresectable metastatic gastric or GEJ adenocarcinoma and an ECOG performance status of 0 or 1. lonsurfhcp.comoncnursingnews.com All participants had previously received at least two prior systemic treatment regimens for advanced disease, which included a fluoropyrimidine, a platinum, and either a taxane (B156437) or irinotecan (B1672180). fda.govlonsurfhcp.comeuropa.eu Patients with HER2/neu-positive tumors were required to have received prior HER2/neu-targeted therapy if available. mayo.edu Patients were randomized in a 2:1 ratio to receive this compound plus best supportive care (BSC) or placebo plus BSC. fda.govlonsurfhcp.comonclive.com

Efficacy Outcomes and Clinical Benefits

Progression-free survival was also significantly longer in the this compound arm. fda.gov The median PFS with this compound was 2.0 months versus 1.8 months with placebo (HR, 0.57; 95% CI, 0.47-0.70; P < 0.0001). onclive.com The 6-month PFS rates were 21% and 13%, respectively. onclive.com

These results indicated that this compound provided a clinically meaningful survival benefit in this heavily pretreated patient population. amazonaws.comonclive.com

Table 1: Efficacy Results from the TAGS Study

| Endpoint | This compound (N=337) | Placebo (N=170) | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival | 5.7 months | 3.6 months | 0.69 (0.56, 0.85) | 0.0003 |

| Median Progression-Free Survival | 2.0 months | 1.8 months | 0.57 (0.47, 0.70) | <0.0001 |

Data derived from search results fda.govoncnursingnews.comeuropa.euonclive.comThis compound.com.

SUNLIGHT Study: this compound Monotherapy versus this compound in Combination with Bevacizumab

The SUNLIGHT study investigated the combination of this compound with bevacizumab in metastatic colorectal cancer (mCRC). While primarily focused on mCRC, its comparative design provides valuable insights into the potential benefits of combining this compound with an anti-angiogenic agent. This compound.comtandfonline.comservier.usesmo.org

Comparative Study Design and Patient Selection

SUNLIGHT was a multinational, randomized, active-controlled, open-label Phase III clinical trial. prnewswire.comtaihooncology.com The study enrolled 492 patients with refractory metastatic colorectal cancer who had progressed on or were intolerant to two prior chemotherapy regimens. tandfonline.comservier.usesmo.orglonsurfhcp.comcancer.gov Prior treatment regimens were required to include a fluoropyrimidine, irinotecan, oxaliplatin (B1677828), an anti-VEGF monoclonal antibody (not necessarily bevacizumab), and/or an anti-EGFR monoclonal antibody in patients with RAS wild-type tumors. lonsurfhcp.comoncnursingnews.com

Patients were randomly allocated in a 1:1 ratio to receive either this compound in combination with bevacizumab or this compound monotherapy. prnewswire.comtandfonline.comservier.usesmo.orgtaihooncology.comlonsurfhcp.comresearchgate.net Randomization was stratified by geographic region, time since diagnosis of metastatic disease, and RAS status to minimize bias. tandfonline.comoncnursingnews.com

Superiority in Overall and Progression-Free Survival Endpoints

The primary objective of the SUNLIGHT trial was to demonstrate the superiority of this compound plus bevacizumab over this compound alone in terms of OS. prnewswire.comservier.usesmo.orgtaihooncology.comresearchgate.net Key secondary objectives included progression-free survival (PFS). This compound.comservier.usesmo.orgoncnursingnews.com

The study demonstrated statistically significant and clinically meaningful improvements in both OS and PFS for the combination therapy compared to this compound monotherapy. servier.usesmo.orgtaihooncology.comcancer.gov The median OS for patients receiving this compound plus bevacizumab was 10.8 months, compared to 7.5 months for those receiving this compound alone, representing a 3.3-month improvement (HR: 0.61, 95% CI: 0.49-0.77, p<0.001). This compound.comservier.usoncnursingnews.comnih.gov

The median PFS was 5.6 months in the combination arm versus 2.4 months in the monotherapy arm (HR, 0.44; 95% CI, 0.36-0.54; P < 0.001), a 3.2-month improvement. This compound.comThis compound.comoncnursingnews.com The 6-month PFS rates were 43% vs 16%, respectively. oncnursingnews.com

These results from the SUNLIGHT study established the superiority of the this compound and bevacizumab combination over this compound alone in this patient population. esmo.orgcancer.govoncnursingnews.com

Table 2: Efficacy Results from the SUNLIGHT Study (this compound + Bevacizumab vs this compound Monotherapy)

| Endpoint | This compound + Bevacizumab (N=246) | This compound (N=246) | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival | 10.8 months | 7.5 months | 0.61 (0.49, 0.77) | <0.001 |

| Median Progression-Free Survival | 5.6 months | 2.4 months | 0.44 (0.36, 0.54) | <0.001 |

Data derived from search results This compound.comThis compound.comservier.usoncnursingnews.comnih.gov.

Other Significant Clinical Development Programs and Expanded Access Programs

Beyond the TAGS and SUNLIGHT studies, this compound has been investigated in other clinical development programs. The RECOURSE study was a global Phase III trial that evaluated this compound as monotherapy versus placebo in patients with previously treated metastatic colorectal cancer. sttinfo.fieuropa.eumayo.edu This study also demonstrated a significant improvement in OS and PFS with this compound. sttinfo.fimayo.edu

Expanded access programs (EAPs), also known as compassionate use programs, have also provided access to this compound for patients who meet specific criteria, often those with advanced disease who have exhausted standard treatment options. nih.govresearchgate.net These programs have contributed to real-world data on the use of this compound and have helped patients access the medication prior to or outside of formal approval in certain regions or circumstances. nih.gov For example, a this compound Compassionate Use program in Latvia provided access to trifluridine/tipiracil for patients with mCRC. nih.gov Taiho Oncology also offers patient assistance programs to support access to this compound. taihooncology.comlonsurfhcp.com

Pharmacokinetics and Pharmacodynamics of Lonsurf

Systemic Exposure and Pharmacokinetic Profile of Trifluridine (B1683248) and Tipiracil (B1663634)

Following oral administration of Lonsurf, both trifluridine and tipiracil are absorbed. The mean time to reach peak plasma concentration (Cmax) is approximately 2 hours for trifluridine and 3 hours for tipiracil after multiple doses in patients with advanced solid tumours nih.gov. The co-administration with tipiracil significantly increases the systemic exposure of trifluridine. Compared to trifluridine administered alone, the combination with tipiracil increases the Cmax and area under the curve (AUC) of trifluridine by approximately 22-fold and 37-fold, respectively springermedizin.denih.gov.

Food intake can influence the absorption of this compound. A standardized high-fat, high-calorie meal decreased the Cmax of both trifluridine and tipiracil, and the AUC of tipiracil, by approximately 40% compared to administration in a fasting state nih.govmedscape.com. The AUC of trifluridine, however, did not change significantly with food medscape.com. This compound is recommended to be taken with food nih.gov.

Trifluridine exhibits high plasma protein binding, exceeding 96%, primarily binding to human serum albumin. This binding is largely independent of drug concentration or the presence of tipiracil nih.gov. In contrast, tipiracil has low plasma protein binding, less than 8% nih.govwikipedia.org. The apparent volume of distribution is 21 L for trifluridine and 333 L for tipiracil in patients with advanced solid tumours nih.gov.

Accumulation of trifluridine is observed after multiple doses in the first treatment cycle, with approximately a twofold increase in Cmax at steady state and a threefold increase in AUC from time 0 to 12 hours. No further accumulation is seen in subsequent cycles. Tipiracil does not show accumulation nih.gov. The mean elimination half-life at steady state is approximately 2.1 hours for trifluridine and 2.4 hours for tipiracil nih.govmedscape.comnih.gov.

Metabolic Pathways and Elimination Characteristics

Trifluridine is primarily metabolized by thymidine (B127349) phosphorylase to its major inactive metabolite, 5-trifluoromethyluracil (FTY) nih.govbccancer.bc.camedscape.comeuropa.eu. Trifluridine also undergoes glucuronidation nih.gov. Tipiracil is metabolized to several metabolites, with 6-hydroxymethyluracil being a major one nih.gov.

Neither trifluridine nor tipiracil are metabolized by cytochrome P450 (CYP) enzymes nih.govbccancer.bc.cacancercareontario.camedscape.com. In vitro studies indicate that trifluridine is a substrate for nucleoside transporters CNT1, ENT1, and ENT2 europa.eu. Tipiracil hydrochloride transport might be affected by inhibitors of OCT2 and MATE1 europa.eueuropa.eu.

Following oral administration, approximately 55% of radiolabelled trifluridine is recovered in the urine within 24 hours, primarily as FTY and trifluridine glucuronides, with less than 3% recovered in faeces and expired air nih.gov. For tipiracil, the radiolabelled component is recovered in faeces (50%) and urine (27%), with unchanged parent drug being the major component in urine and 6-hydroxymethyluracil being a major metabolite nih.gov.

Pharmacokinetic-Pharmacodynamic Relationships and Clinical Implications

Furthermore, a dose-response relationship has been observed between trifluridine exposure and the incidence of neutropenia, a common haematological toxicity associated with this compound nih.gov. Higher trifluridine AUC is associated with a greater risk of any-grade and Grade ≥3 neutropenia nih.govfda.gov. This aligns with findings from dose-escalation studies where higher doses of trifluridine/tipiracil led to higher rates of neutropenia and, concurrently, greater efficacy nih.gov. No similar dose-response correlations have been consistently observed between trifluridine exposure and other adverse events like thrombocytopenia, anaemia, or diarrhoea nih.gov. The PK-PD relationship for safety could not be fully characterized for all adverse events due to limited evaluable PK data in some study populations fda.gov.

Influence of Organ Impairment on this compound Pharmacokinetics

Organ function, particularly renal and hepatic function, can influence the pharmacokinetics of drugs. Dedicated studies and population pharmacokinetic analyses have evaluated the impact of renal and hepatic impairment on the exposure to trifluridine and tipiracil.

Renal Impairment

Renal function significantly influences the pharmacokinetics of this compound components. Based on population pharmacokinetic analysis, estimated creatinine (B1669602) clearance (CrCl) is a significant covariate for the clearance of both trifluridine and tipiracil hydrochloride tga.gov.au.

Studies have shown that patients with renal impairment have altered exposure to this compound components compared to those with normal renal function. In a clinical study, the estimated mean AUC of trifluridine at steady state was 31% higher in patients with mild renal impairment (CrCl 60 to 89 mL/min) and 43% higher in patients with moderate renal impairment (CrCl 30 to 59 mL/min) than in patients with normal renal function (CrCl ≥ 90 mL/min) nih.gov. The total exposure of trifluridine was increased 1.6-fold and 1.4-fold in patients with moderate and severe renal impairment (CrCl 15 to 29 mL/min), respectively, after repeated administration compared to patients with normal renal function, while Cmax remained similar europa.eueuropa.eu.

The impact on tipiracil exposure is more pronounced. The estimated mean AUC of tipiracil was 34% higher in patients with mild renal impairment and 65% higher in patients with moderate renal impairment than in patients with normal renal function nih.gov. The total exposure of tipiracil hydrochloride in patients with moderate and severe renal impairment was 2.3-fold and 4.1-fold higher, respectively, after repeated administration compared to patients with normal renal function. This increased exposure is linked to a greater decrease in clearance with increasing renal impairment europa.eueuropa.eu.

This compound has not been studied in patients with severe renal impairment (CrCl < 15 mL/min) or those requiring dialysis nih.goveuropa.eutga.gov.aueuropa.eumedsinfo.com.auhres.ca. Patients with moderate renal impairment have shown a higher incidence of certain adverse events compared to those with normal or mild renal function tga.gov.aumedsinfo.com.aufda.gov. Patients with renal impairment, particularly moderate or severe, should be monitored more frequently for haematological toxicities europa.eutga.gov.aumedsinfo.com.au.

Hepatic Impairment

The effect of hepatic impairment on the pharmacokinetics of this compound has also been evaluated. Based on population pharmacokinetic analysis, standard liver function parameters (alkaline phosphatase, aspartate aminotransferase, alanine (B10760859) aminotransferase, and total bilirubin) were not identified as significant covariates for the pharmacokinetic parameters of either trifluridine or tipiracil hydrochloride europa.eueuropa.eu. However, serum albumin was found to significantly affect trifluridine clearance, showing a negative correlation, meaning lower albumin levels were associated with higher trifluridine clearance europa.eueuropa.eu.

In a dedicated study evaluating cancer patients with mild or moderate hepatic impairment (NCI Criteria Group B and C) and normal hepatic function, no clinically important differences in the mean exposure of trifluridine and tipiracil hydrochloride were observed europa.eutga.gov.aueuropa.eumedsinfo.com.au. Based on limited and variable data, no statistically significant differences in pharmacokinetics were found between patients with normal hepatic function and those with mild or moderate hepatic impairment europa.eutga.gov.aueuropa.eumedsinfo.com.au.

Administration of this compound is generally not recommended in patients with baseline moderate or severe hepatic impairment (NCI Criteria Group C and D, defined by total bilirubin (B190676) > 1.5 x ULN) due to a higher observed incidence of Grade 3 or 4 hyperbilirubinaemia in patients with baseline moderate hepatic impairment, although this is based on very limited data europa.eutga.gov.aueuropa.eumedsinfo.com.au.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Trifluridine | 6256 |

| Tipiracil | 6323266 |

| Tipiracil hydrochloride | 9903778 |

Data Tables

Table 1: Pharmacokinetic Parameters of Trifluridine and Tipiracil (Steady State)

| Parameter | Trifluridine | Tipiracil |

| Mean Elimination Half-life (hours) | 2.1 nih.govmedscape.comnih.gov | 2.4 nih.govmedscape.comnih.gov |

| Apparent Volume of Distribution (L) | 21 nih.gov | 333 nih.gov |

| Plasma Protein Binding | >96% nih.govmedscape.com | <8% nih.govwikipedia.orgmedscape.com |

Table 2: Influence of Renal Impairment on AUC Exposure

| Renal Impairment Category | Trifluridine AUC Ratio (vs Normal) | Tipiracil AUC Ratio (vs Normal) |

| Mild (CrCl 60-89 mL/min) | 1.31 nih.gov | 1.34 nih.gov |

| Moderate (CrCl 30-59 mL/min) | 1.43 nih.gov, 1.6 europa.eueuropa.eu | 1.65 nih.gov, 2.3 europa.eueuropa.eu |

| Severe (CrCl 15-29 mL/min) | 1.4 europa.eueuropa.eu | 4.1 europa.eueuropa.eu |

Clinical Efficacy of Lonsurf in Specific Malignancies

Metastatic Colorectal Cancer (mCRC)

Lonsurf is indicated for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy. fda.govlonsurfhcp.com It is also approved for use in combination with bevacizumab for this indication. fda.govfrontiersin.org

Efficacy in Refractory Settings

In the pivotal Phase 3 RECOURSE trial, this compound as a single agent demonstrated efficacy in patients with refractory mCRC who had been previously treated with at least two prior regimens of standard chemotherapy, including fluoropyrimidine, irinotecan (B1672180), and oxaliplatin (B1677828), as well as anti-VEGF and, if RAS wild-type, anti-EGFR therapy. lonsurfhcp.comclinicaltrialsarena.com Patients in the RECOURSE study had disease progression during or within 3 months of their last standard chemotherapy. lonsurfhcp.com

Survival Benefits (Overall Survival, Progression-Free Survival)

Clinical trials have shown significant survival benefits with this compound in previously treated mCRC.

The SUNLIGHT trial (this compound plus bevacizumab vs. This compound alone) showed further improvements in survival. The median OS was 10.8 months in the this compound plus bevacizumab arm compared to 7.5 months in the this compound alone arm, a 3.3-month improvement and a 39% reduction in the risk of death. fda.govservier.us Median PFS was 5.6 months with the combination versus 2.4 months with this compound alone. fda.govservier.us

| Trial (Setting) | Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) |

|---|---|---|---|

| RECOURSE (Refractory mCRC) | This compound + BSC | 7.2 onclive.com | 2.0 onclive.comtaiholibrary.com |

| RECOURSE (Refractory mCRC) | Placebo + BSC | 5.2 onclive.com | 1.7 onclive.comtaiholibrary.com |

| SUNLIGHT (Refractory mCRC) | This compound + Bevacizumab | 10.8 fda.govservier.us | 5.6 fda.govservier.us |

| SUNLIGHT (Refractory mCRC) | This compound alone | 7.5 fda.govservier.us | 2.4 fda.govservier.us |

BSC: Best Supportive Care

Objective Response Rates and Disease Control Rates

While objective response rates (ORR) with single-agent this compound in refractory mCRC are generally low, the disease control rate (DCR) is notably higher. In the RECOURSE trial, the ORR was 1.6% for this compound compared to 0.4% for placebo. onclive.com The DCR was 44% in the this compound group versus 16% in the placebo group. lonsurfhcp.comtaiholibrary.com

In the SUNLIGHT study, the addition of bevacizumab to this compound improved both ORR and DCR compared to this compound alone. The absolute gain for ORR was 5.4%, and the absolute gain for DCR was 29.6%. oncnursingnews.comtargetedonc.com A meta-analysis of real-world studies of this compound plus bevacizumab in mCRC reported a summary response rate of 2.71% and a disease control rate of 59.63%. nih.gov

| Trial (Setting) | Treatment Arm | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |

|---|---|---|---|

| RECOURSE (Refractory mCRC) | This compound + BSC | 1.6 onclive.com | 44 lonsurfhcp.comtaiholibrary.com |

| RECOURSE (Refractory mCRC) | Placebo + BSC | 0.4 onclive.com | 16 lonsurfhcp.comtaiholibrary.com |

| SUNLIGHT (Refractory mCRC) | This compound + Bevacizumab | Superior to this compound alone oncnursingnews.comtargetedonc.com | Superior to this compound alone oncnursingnews.comtargetedonc.com |

| Real-world Meta-analysis (this compound + Bevacizumab in mCRC) | This compound + Bevacizumab | 2.71 nih.gov | 59.63 nih.gov |

BSC: Best Supportive Care

Efficacy across Molecular and Clinical Subgroups

Analyses of the RECOURSE trial have explored the efficacy of single-agent this compound across various subgroups. The benefits in OS and PFS were generally consistent across different subgroups, including age, sex, and RAS mutation status. lonsurfhcp.com

In the SUNLIGHT study, the survival benefits of the this compound plus bevacizumab combination were observed irrespective of age, sex, location of primary disease, number of metastatic sites, or RAS mutation status. oncnursingnews.comesmo.org This suggests that the combination is an option for a broad range of patients with refractory mCRC. esmo.org

Metastatic Gastric and Gastroesophageal Junction Adenocarcinoma

This compound is indicated for the treatment of adult patients with metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma previously treated with at least two prior lines of chemotherapy that included a fluoropyrimidine, a platinum, either a taxane (B156437) or irinotecan, and if appropriate, HER2/neu-targeted therapy. lonsurfhcp.comThis compound.comamazonaws.com

Clinical Outcomes in Previously Treated Patients

The efficacy and safety of single-agent this compound in previously treated metastatic gastric and GEJ adenocarcinoma were evaluated in the global, randomized, double-blind, placebo-controlled Phase 3 TAGS trial. This compound.comamazonaws.comsttinfo.fincoda.orgamazonaws.com The study enrolled patients with inoperable metastatic gastric or GEJ cancer that had progressed despite two or more prior chemotherapy regimens. curetoday.com

The TAGS trial demonstrated clinically meaningful and statistically significant improvements in OS and PFS compared with placebo. amazonaws.comsttinfo.fi The median OS improved from 3.6 months with placebo to 5.7 months with this compound. sttinfo.fincoda.orgcuretoday.comtargetedonc.com This represented a 31% reduction in the risk of death. targetedonc.com Median PFS with this compound was 2.0 months versus 1.8 months with placebo, representing a 43% reduction in the risk of progression or death. targetedonc.com The disease control rate (DCR) in the TAGS trial was 44% for this compound compared to 14% for placebo. lonsurfhcp.com

| Trial (Setting) | Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) | Disease Control Rate (DCR) (%) |

|---|---|---|---|---|

| TAGS (Previously Treated mGC/GEJ Adenocarcinoma) | This compound + BSC | 5.7 sttinfo.fincoda.orgcuretoday.comtargetedonc.com | 2.0 targetedonc.com | 44 lonsurfhcp.com |

| TAGS (Previously Treated mGC/GEJ Adenocarcinoma) | Placebo + BSC | 3.6 sttinfo.fincoda.orgcuretoday.comtargetedonc.com | 1.8 targetedonc.com | 14 lonsurfhcp.com |

| TAGS Subgroup (Prior Gastrectomy) | This compound | Prolonged survival vs placebo sttinfo.finih.gov | Improved vs placebo nih.gov | Consistent with overall nih.gov |

BSC: Best Supportive Care

Exploration in Other Advanced Solid Tumors

The investigation of this compound (trifluridine/tipiracil (B1663634), FTD/TPI) in solid tumors beyond its approved indications, such as colorectal and gastric cancers, is an ongoing area of research. Early-phase studies and systematic reviews have begun to shed light on its potential activity in a broader spectrum of malignancies.

A systematic literature review identified studies reporting clinical efficacy and safety outcomes for FTD/TPI-containing combinations in advanced cancers, including tumor types other than metastatic colorectal cancer (mCRC) nih.govresearchgate.net. While the majority of the identified studies focused on mCRC (35 out of 38 studies), three studies specifically investigated FTD/TPI in other tumor types nih.govresearchgate.net. These studies, often early-phase, suggest preliminary antitumor activity for certain FTD/TPI combinations in these settings nih.govresearchgate.net.

Clinical trials exploring trifluridine (B1683248) and tipiracil hydrochloride are listed in databases, some of which include advanced solid tumors as conditions under investigation, although specific results for these tumor types are not always readily available in broad searches focused on approved indications cancer.govdrugbank.com. For instance, a Phase 1b open-label study evaluated the pharmacokinetic and toxicity profiles of FTD/TPI in Chinese patients with advanced/metastatic solid tumors refractory to standard treatments dovepress.com. While the majority of patients in this specific study had CRC (87%), the inclusion of other solid tumors indicates an interest in exploring this compound's activity beyond CRC and gastric cancer dovepress.com.

Data on the efficacy of FTD/TPI in non-colorectal and non-gastric solid tumors remains preliminary and requires further validation through larger, dedicated studies nih.govresearchgate.net. The mechanism of action of trifluridine, which involves incorporation into DNA and inhibition of thymidylate synthase, and tipiracil's role in preserving trifluridine levels by inhibiting thymidine (B127349) phosphorylase, provide a rationale for exploring its activity in other tumor types where these pathways may be relevant wikipedia.orgontosight.aiguidetopharmacology.org. Additionally, tipiracil has been suggested to have a potential anti-angiogenic effect by downregulating thymidine phosphorylase, an enzyme involved in angiogenesis, which could contribute to its activity in various solid tumors drugbank.comguidetopharmacology.org.

While specific detailed research findings and data tables for a wide range of "other advanced solid tumors" were not extensively available in the search results beyond the acknowledgement of ongoing exploration and preliminary data, the systematic review highlights the existence of studies in this area nih.govresearchgate.net. As research progresses, more specific data on the efficacy of this compound in diverse solid tumor types may become available.

Below is an interactive table summarizing the general scope of this compound's exploration in solid tumors based on the search results, noting that detailed efficacy data for specific "other" tumor types were limited in the provided snippets.

| Tumor Type | Status of Exploration | Key Findings (General) |

| Metastatic Colorectal Cancer (Approved Indication) | Extensively studied (Phase III trials like RECOURSE, SUNLIGHT) europa.euThis compound.comeuropa.eu | Improved overall survival and progression-free survival in refractory settings europa.euThis compound.comeuropa.eunih.govnih.govbiospace.com |

| Metastatic Gastric Cancer (Approved Indication) | Studied (Phase III trial like TAGS) This compound.comeuropa.euamazonaws.com | Prolonged overall survival in refractory settings This compound.comeuropa.euamazonaws.com |

| Other Advanced Solid Tumors | Under exploration (Early-phase studies, systematic reviews) nih.govresearchgate.netdovepress.com | Preliminary antitumor activity observed in some combinations; requires further validation nih.govresearchgate.net |

Mechanisms of Drug Resistance to Lonsurf and Overcoming Strategies

Intrinsic and Acquired Resistance Pathways to Lonsurf

Resistance to this compound primarily involves alterations in the cellular handling and effects of its active component, trifluridine (B1683248). A key mechanism of acquired resistance to trifluridine has been linked to the loss of function of thymidine (B127349) kinase 1 (TK1). nih.govaacrjournals.org TK1 is essential for the phosphorylation of trifluridine to its active monophosphate form, a necessary step before it can be incorporated into DNA. drugbank.comaacrjournals.orgontosight.ai Studies in colorectal cancer cell lines have shown that acquired resistance to FTD is associated with a nonsense mutation in the TK1 gene, leading to a lack of functional TK1 expression. aacrjournals.org Targeted disruption of the TK1 gene in these cell lines also conferred significant resistance to FTD, highlighting the critical role of TK1 in mediating FTD sensitivity. aacrjournals.org

Another potential mechanism involves alterations in drug transport. Trifluridine is transported into cells by equilibrative nucleoside transporter 1 (ENT1). nih.gov While some studies have investigated the role of drug transporters in 5-FU resistance, their specific involvement in this compound resistance requires further elucidation. frontiersin.orgnih.gov

Thymidylate synthase (TS), the primary target of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), is also relevant to trifluridine's mechanism of action, as trifluridine monophosphate can inhibit TS. drugbank.comontosight.ai While the primary mechanism of this compound is DNA incorporation, high levels of TS have been suggested to potentially contribute to reduced sensitivity to trifluridine, particularly under continuous exposure conditions observed in some in vitro settings. nih.govspringermedizin.deoncotarget.com However, in vivo studies suggest that DNA incorporation remains the main mechanism of action for this compound when administered according to clinical schedules, potentially overcoming resistance related to high TS levels seen with 5-FU. nih.govspringermedizin.dedovepress.com

Recent research also points to the tumor microenvironment's role in this compound resistance. Tumor-associated macrophages (TAMs) have been shown to confer resistance to this compound in digestive cancers by overexpressing thymidine phosphorylase, the enzyme that tipiracil (B1663634) is intended to inhibit. biorxiv.orgbiorxiv.org This macrophage-specific overexpression of TPase appears to be insensitive to tipiracil inhibition, leading to increased degradation of trifluridine within the tumor microenvironment. biorxiv.org

Furthermore, microRNAs (miRNAs) have been implicated in trifluridine resistance. Studies have identified specific miRNA profiles associated with resistance. For instance, downregulation of the miRNA let-7d-5p has been observed in FTD-resistant colorectal cancer cell lines. nih.govaacrjournals.org Overexpression of let-7d-5p in these resistant cells restored sensitivity to FTD, suggesting its potential role as a marker of sensitivity and a potential target for overcoming resistance. nih.govaacrjournals.org

The presence of KRAS mutations, common in colorectal cancer, may also be associated with a lack of benefit from trifluridine/tipiracil. nih.govfrontiersin.org KRAS mutations activate downstream pathways, potentially including TK1 induction, which could link to resistance. nih.gov

Summary of Resistance Mechanisms:

| Mechanism | Type of Resistance (Intrinsic/Acquired) | Key Players Involved | Impact on this compound Activity | Research Findings |

| Loss of functional Thymidine Kinase 1 (TK1) | Acquired | TK1 enzyme | Reduced phosphorylation and DNA incorporation of trifluridine | Associated with nonsense mutation in TK1 gene in resistant cell lines; targeted TK1 disruption confers resistance. nih.govaacrjournals.org |

| Altered Drug Transport | Intrinsic/Acquired | Equilibrative nucleoside transporter 1 (ENT1) | Potentially reduced intracellular trifluridine levels | Role in this compound resistance requires further study, though involved in 5-FU transport. nih.govfrontiersin.orgnih.gov |

| Elevated Thymidylate Synthase (TS) Levels | Intrinsic/Acquired | TS enzyme | Reduced sensitivity to trifluridine (especially in vitro) | High TS levels suggested to contribute to resistance under continuous exposure; in vivo efficacy suggests overcoming this. nih.govspringermedizin.deoncotarget.comdovepress.com |

| Macrophage-mediated Trifluridine Degradation | Tumor Microenvironment | Tumor-associated macrophages (TAMs), Thymidine Phosphorylase (TPase) | Increased degradation of trifluridine, reduced bioavailability | Macrophage-specific TPase overexpression confers resistance insensitive to tipiracil inhibition. biorxiv.orgbiorxiv.org |

| Aberrant microRNA Expression | Intrinsic/Acquired | let-7d-5p miRNA | Reduced sensitivity to trifluridine | Downregulation of let-7d-5p in resistant cell lines; overexpression restores sensitivity. nih.govaacrjournals.org |

| KRAS Mutations | Intrinsic | KRAS protein, downstream signaling pathways | Potential association with lack of benefit | Subgroup analysis suggests KRAS mutations may be a marker of lack of benefit. nih.govfrontiersin.org |

Strategies to Overcome this compound Resistance

Efforts to overcome this compound resistance are focused on combination therapies and targeting the identified resistance pathways.

Targeting specific resistance mechanisms is another approach. Given the role of TK1 loss in acquired resistance, strategies to restore TK1 function or bypass the need for TK1 for trifluridine activation could potentially re-sensitize resistant cells. However, specific agents targeting TK1 in the context of this compound resistance are still under investigation.

Addressing the impact of the tumor microenvironment, particularly TAM-mediated trifluridine degradation, could involve therapies that modulate macrophage activity or directly inhibit macrophage-associated TPase more effectively. Research in this area is ongoing. biorxiv.orgbiorxiv.org

Modulating miRNA expression, such as restoring the levels of downregulated let-7d-5p, could also be a potential strategy to enhance this compound sensitivity. nih.govaacrjournals.org

Preclinical studies exploring combinations of this compound with other chemotherapeutic agents or targeted therapies are also underway to identify synergistic interactions that could overcome resistance. For instance, combinations involving this compound and oxaliplatin (B1677828) have shown potential in inducing immunogenic cell death and modulating the tumor microenvironment. aacrjournals.org

Cross-Resistance and Sensitivity with Other Antineoplastic Agents

Understanding the cross-resistance and sensitivity profiles of this compound with other chemotherapy drugs is important for sequencing treatments and designing combination regimens.

Preclinical studies have shown that this compound demonstrates antitumor activity against colorectal cancer cell lines that are resistant to 5-fluorouracil (5-FU). drugbank.comcancerconnect.comspringermedizin.dedovepress.comtandfonline.comtouchoncology.com This suggests a lack of complete cross-resistance between this compound and 5-FU, which is attributed to the differing primary mechanisms of action; this compound primarily relies on DNA incorporation of trifluridine, while 5-FU's main effect is through thymidylate synthase inhibition. springermedizin.deoncotarget.comdovepress.comtandfonline.comtouchoncology.com While some 5-FU resistant cell lines with high TS expression showed partial cross-resistance to trifluridine in vitro, this was overcome in in vivo models with this compound administration. nih.govspringermedizin.deoncotarget.comdovepress.com

Studies specifically investigating FTD-resistant cell lines have confirmed that they are generally not cross-resistant to 5-FU. aacrjournals.orgnih.gov This finding supports the potential for using 5-FU based therapies even after a tumor develops resistance to this compound. aacrjournals.org

Cross-resistance between trifluridine and other nucleoside analogs like idoxuridine (B1674378) or vidarabine (B1017) has been observed in the context of antiviral therapy, but the clinical relevance of this in cancer treatment requires further investigation. drugbank.com

The efficacy of this compound in patients previously treated with various standard chemotherapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based regimens, as well as anti-VEGF and anti-EGFR agents, indicates that this compound can be effective even after resistance to these agents has developed. nih.govcancernetwork.comoncoprescribe.comeuropa.eu

Data on cross-resistance or sensitivity with other novel agents used in refractory settings, such as regorafenib (B1684635) or fruquintinib, is an area of ongoing research and clinical observation. targetedonc.comhematologyandoncology.net

Summary of Cross-Resistance and Sensitivity:

| Agent/Class of Agent | Cross-Resistance with this compound (Trifluridine/Tipiracil) | Sensitivity in this compound-Resistant Tumors | Research Findings |

| 5-Fluorouracil (5-FU) | Generally Low/Partial (especially in vivo) | Yes (generally retained) | Preclinical activity in 5-FU resistant cell lines; FTD-resistant cells often not cross-resistant to 5-FU. drugbank.comcancerconnect.comaacrjournals.orgspringermedizin.deoncotarget.comdovepress.comnih.govtandfonline.comtouchoncology.com |

| Oxaliplatin | Low | Yes (this compound effective post-resistance) | This compound is indicated for patients previously treated with oxaliplatin-based regimens. cancernetwork.comoncoprescribe.comeuropa.eu |

| Irinotecan (B1672180) | Low | Yes (this compound effective post-resistance) | This compound is indicated for patients previously treated with irinotecan-based regimens. cancernetwork.comoncoprescribe.comeuropa.eu |

| Anti-VEGF Agents | Low | Yes (this compound effective post-resistance) | This compound is indicated for patients previously treated with anti-VEGF agents; combination with bevacizumab is effective. cancernetwork.comfrontiersin.orgcancer.govtargetedonc.comoncoprescribe.comeuropa.eu |

| Anti-EGFR Agents | Low (in RAS wild-type tumors) | Yes (this compound effective post-resistance) | This compound is indicated for RAS wild-type patients previously treated with anti-EGFR agents. cancernetwork.comoncoprescribe.comeuropa.eu |

| Idoxuridine/Vidarabine | Yes (in antiviral context) | Not directly studied in cancer | Cross-resistance observed in antiviral studies. drugbank.com |

| Regorafenib | Potential (used in similar refractory setting) | Under investigation | Both used in refractory mCRC; combination or sequencing strategies are being explored. targetedonc.comhematologyandoncology.net |

| Fruquintinib | Potential (used in similar refractory setting) | Under investigation | Both used in refractory mCRC; sequencing strategies are being explored. targetedonc.com |

Biomarker Research and Patient Selection for Lonsurf Therapy

Predictive Biomarkers for Lonsurf Response

Predictive biomarkers help to identify patients who are more likely to respond to a specific treatment. For this compound, several potential predictive biomarkers have been investigated, including genetic mutations and other molecular markers.

RAS Mutation Status

RAS mutations, encompassing mutations in KRAS and NRAS genes, are common in colorectal cancer and are well-established negative predictive biomarkers for anti-EGFR therapies hematologyandoncology.netmdpi.comajmc.com. While early studies suggested that this compound showed similar antitumor effects regardless of KRAS mutation status, more recent analyses have provided a more nuanced understanding amegroups.org.

Further biomarker analyses, including survival correlation with RAS mutational status, are ongoing in studies evaluating this compound combinations ascopubs.org.

TP53 Mutation Status

The TP53 gene encodes the tumor suppressor protein p53, which plays a critical role in cell cycle regulation, DNA repair, and apoptosis nih.gov. Mutations in TP53 are frequently observed in colorectal cancer, occurring in 50-75% of cases nih.gov. While TP53 mutations have not been consistently shown to be important predictive biomarkers for general CRC outcomes like recurrence or progression, studies have explored their potential influence on this compound efficacy colorectalcancercanada.com.

One study found that this compound demonstrated significantly less activity in TP53-mutant tumors compared to tumors with normal TP53 cancer.gov. This suggests that TP53 mutation status could potentially serve as a negative predictive biomarker for this compound monotherapy. Researchers are investigating strategies to enhance this compound's effects in TP53-mutant cancers, including combinations with other agents like talazoparib (B560058), a PARP inhibitor cancer.gov. A clinical trial is currently evaluating the combination of this compound and talazoparib, with a phase focusing specifically on patients with TP53-mutant colorectal cancer to determine if the combination can shrink tumors in this subgroup cancer.gov.

Circulating Tumor DNA (ctDNA) as a Monitoring Tool

Circulating tumor DNA (ctDNA), fragments of tumor-derived DNA found in the bloodstream, represents a promising non-invasive tool for monitoring tumor dynamics and potentially predicting treatment response larvol.comcancernetwork.complos.orgnih.gov. Liquid biopsies, which involve analyzing ctDNA from blood samples, can provide insights into the molecular landscape of the tumor in real-time, potentially overcoming limitations associated with tissue biopsies, such as spatial and temporal heterogeneity nih.gov.

Studies have explored the use of ctDNA for monitoring tumor burden and detecting disease relapse in CRC plos.org. Tracking ctDNA levels during treatment with various agents, including this compound, is feasible and can provide information about tumor dynamics nih.gov. For instance, one study detected KRAS mutated ctDNA in patients treated with this compound, among other therapies, highlighting the potential for using ctDNA to monitor molecular changes under treatment nih.gov.

ctDNA testing is considered a strong predictor for CRC recurrence, although its role in guiding systemic treatment effectiveness in this context is still being explored curetoday.com. Further research is needed to fully elucidate the utility of ctDNA as a predictive biomarker for this compound response and for guiding treatment decisions.

Other Potential Molecular Markers (e.g., c-Met overexpression)

Beyond RAS and TP53 mutations, other molecular markers are being investigated for their potential predictive value for this compound efficacy.

c-Met, a receptor tyrosine kinase, is involved in cellular proliferation and angiogenesis, and its overexpression has been associated with worse prognosis in CRC mdpi.com. While c-Met overexpression is a known mechanism of acquired resistance to anti-EGFR therapy, its specific role as a predictive biomarker for this compound is less established mdpi.comfrontiersin.org. Research into the interplay between c-Met signaling and response to different CRC therapies, including this compound, is ongoing.

Other potential biomarkers explored in the context of this compound or similar therapies include proteins involved in trifluridine (B1683248) transport and activation, such as human equilibrative nucleoside transporter 1 (hENT1) researchgate.netnih.gov. Cytokine levels, such as epiregulin (EREG), have also been investigated. A preclinical analysis and translational validation study suggested that serum EREG levels might predict clinical outcome in mCRC patients receiving this compound asco.org. The study found that increased EREG levels at the second cycle of treatment showed a trend toward longer PFS and OS, and decreased EREG levels at progressive disease were associated with longer OS asco.org.

Early neutropenia on treatment and ratios of leukocyte subsets have also been identified as potential biomarkers able to predict this compound benefit researchgate.netnih.govnih.gov.

Prognostic Biomarkers

Prognostic biomarkers provide information about the likely course of the disease, independent of the specific treatment received. While the primary focus for this compound biomarkers is often predictive, certain factors can also hold prognostic value in patients treated with this compound.

Clinical characteristics and laboratory values can serve as prognostic indicators. For example, in a retrospective analysis from the RECOURSE trial, patients in the this compound arm who developed any grade neutropenia at the first or second cycle of treatment had better OS and PFS compared to those without neutropenia nih.gov. The median OS was 9.3 months for patients with neutropenia versus 4.4 months for those without neutropenia at the first or second cycle nih.gov. This suggests that early neutropenia might be a favorable prognostic marker in patients receiving this compound.

Molecular markers can also have prognostic implications. While RAS mutation status is primarily considered predictive for anti-EGFR therapy, some studies have explored its prognostic role in the context of this compound, although this compound has shown efficacy across RAS subgroups in pivotal trials frontiersin.orgeuropa.eu. TP53 mutations, particularly loss-of-function mutations, have been associated with worse OS outcomes in right-sided mCRC colorectalcancercanada.com.

Development of Companion Diagnostics

The identification of predictive biomarkers often drives the development of companion diagnostics – tests that are paired with a specific therapeutic agent to identify patients who are most likely to benefit from the treatment cancernetwork.com. While there is ongoing research into biomarkers for this compound, a widely adopted companion diagnostic based on a specific molecular marker for this compound monotherapy is not currently a standard requirement for its use nih.govcda-amc.cacda-amc.ca.

For other targeted therapies in CRC, companion diagnostics are already in use, such as RAS testing for anti-EGFR antibodies and BRAF V600E testing mdpi.comajmc.comcancernetwork.com. The KRAS G12C mutation, while a negative predictive marker for anti-EGFR therapy, is now targetable with specific inhibitors, and companion diagnostics for KRAS G12C are approved hematologyandoncology.netcancernetwork.comlarvol.com. As research into this compound biomarkers, particularly those related to intrinsic resistance or enhanced sensitivity, continues, the development and implementation of companion diagnostics may become more relevant to personalize this compound therapy. However, at present, this compound is generally used without a mandatory companion diagnostic test nih.govcda-amc.cacda-amc.ca.

Combination Therapeutic Approaches with Lonsurf

Rationale for Combination Therapy

Lonsurf's mechanism involves trifluridine (B1683248), a nucleoside analog incorporated into DNA, disrupting DNA synthesis and function, and tipiracil (B1663634) hydrochloride, which inhibits thymidine (B127349) phosphorylase, thereby preventing the degradation of trifluridine and increasing its bioavailability frontiersin.orgtheoncologynurse.comcancernetwork.com. While effective as a monotherapy in certain settings, the complex nature of cancer progression and resistance mechanisms often necessitates multi-modal approaches. Combining this compound with agents targeting different pathways can potentially overcome intrinsic or acquired resistance, enhance cytotoxic effects, and improve patient outcomes. Preclinical studies have explored various combinations, demonstrating enhanced antitumor activity compared to either agent alone tandfonline.comfrontiersin.org.

This compound in Combination with Anti-Angiogenic Agents (e.g., Bevacizumab)

Anti-angiogenic agents, such as bevacizumab, target vascular endothelial growth factor (VEGF), inhibiting the formation of new blood vessels that tumors need to grow and spread. tandfonline.comcore.ac.uk The combination of this compound with anti-angiogenic therapy has shown promise, particularly in mCRC.

Synergistic Antitumor Effects

Preclinical studies have indicated that combining trifluridine/tipiracil with bevacizumab can lead to enhanced antitumor activity. This synergy is thought to be related to increased incorporation of trifluridine into tumor DNA, potentially facilitated by the anti-angiogenic agent's effects on the tumor microenvironment or increased bioavailability of trifluridine tandfonline.comfrontiersin.org. The combination has been shown to inhibit tumor growth significantly more than either agent administered individually in CRC xenograft models tandfonline.comfrontiersin.org.

Clinical Trial Evidence of Enhanced Efficacy

SUNLIGHT Trial Key Efficacy Results frontiersin.orgnih.govThis compound.comlonsurfhcp.com

| Endpoint | This compound + Bevacizumab (n=246) | This compound (n=246) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 10.8 months (9.4, 11.8) | 7.5 months (6.3, 8.6) | 0.61 (0.49, 0.77) | <0.001 |

| Median Progression-Free Survival | 5.6 months (4.5, 5.9) | 2.4 months (2.1, 3.2) | 0.44 (0.36, 0.54) | <0.001 |

These results indicate a substantial reduction in the risk of mortality and disease progression with the combination therapy. frontiersin.orgnih.govlonsurfhcp.com The improvement in OS was 3.3 months, and the improvement in PFS was 3.2 months. This compound.com The efficacy was observed regardless of KRAS mutational status and prior exposure to anti-VEGF therapy. frontiersin.org

This compound in Combination with PARP Inhibitors (e.g., Talazoparib)

Poly (ADP-ribose) polymerase (PARP) inhibitors target enzymes involved in DNA repair, particularly single-strand break repair. wikipedia.orgmims.com Cancer cells with defects in other DNA repair pathways, such as those with mutations in TP53, may be particularly vulnerable to PARP inhibition as they rely more heavily on PARP-mediated repair. cancer.gov

Preclinical studies have explored the combination of this compound (trifluridine/tipiracil) with PARP inhibitors like talazoparib (B560058). This compound induces DNA damage, and PARP inhibitors prevent the repair of these breaks, leading to an accumulation of DNA damage and potentially synergistic cell death, especially in cancer cells with TP53 mutations. cancer.govnih.gov Studies in mouse models with TP53-mutant colorectal and pancreatic tumors showed that the combination of this compound and talazoparib substantially slowed tumor growth and improved survival compared to either drug alone. cancer.govnih.gov

Based on these preclinical findings, a Phase I clinical trial investigating the combination of this compound and talazoparib in patients with advanced colorectal or gastroesophageal cancer is currently ongoing to evaluate the safety, tolerability, and preliminary efficacy of this combination. cancer.govcancer.gov

This compound in Combination with Anti-EGFR Agents (e.g., Cetuximab, Panitumumab)

Epidermal growth factor receptor (EGFR) inhibitors, such as cetuximab and panitumumab, block signaling pathways involved in cell growth and proliferation. drugbank.compharmakb.com Combining this compound with anti-EGFR agents is another strategy being investigated, particularly in RAS wild-type mCRC, where EGFR inhibitors are active.

The rationale for this combination is based on potential synergistic molecular mechanisms. Preclinical studies have suggested synergy between trifluridine/tipiracil and EGFR inhibitors like erlotinib (B232) (another EGFR inhibitor) in CRC cell lines, including those with wild-type EGFR and KRAS mutations. tandfonline.com The synergy may involve the induction of cell cycle arrest by trifluridine and the inhibition of pro-survival signaling activated by trifluridine-mediated phosphorylation by the EGFR inhibitor. tandfonline.com While preclinical data support this combination, clinical trial evidence specifically evaluating this compound in combination with cetuximab or panitumumab is still emerging.

This compound in Combination with Other Cytotoxic Regimens (e.g., Gemcitabine (B846)/Nab-paclitaxel)

This compound has also been explored in combination with other cytotoxic chemotherapy agents. For instance, preclinical studies have investigated combinations with agents like oxaliplatin (B1677828), demonstrating synergy in terms of DNA damage and apoptosis in CRC cell lines. tandfonline.com

The combination of this compound with regimens such as gemcitabine and nab-paclitaxel has also been considered. Gemcitabine is a nucleoside analog that interferes with DNA synthesis, while nab-paclitaxel is a form of paclitaxel (B517696) that affects microtubule function. wikipedia.org While some preclinical rationale might exist for combining agents with different mechanisms of action, clinical data specifically on the combination of this compound with gemcitabine/nab-paclitaxel does not appear to show appreciable clinical benefit based on some research. nih.gov Further research is needed to fully understand the potential and utility of combining this compound with various cytotoxic regimens.

Real World Evidence and Post Marketing Surveillance of Lonsurf

Observational Studies and Registry Data

Observational studies and registry data contribute significantly to the understanding of Lonsurf's performance in real-world settings. These studies analyze data collected outside the controlled environment of clinical trials, including information from electronic medical records and claims databases prnewswire.comtaihooncology.com.

Data from a single UK center retrospective evaluation of patients receiving this compound for refractory mCRC between 2016 and 2017 provided outcomes with a minimum of two years follow-up. Fifty-six patients were included in this review nih.govresearchgate.net.

Compassionate Use Programs and Real-World Experience

Compassionate use programs and real-world experience offer insights into the use of this compound in patients who may not meet the strict eligibility criteria of clinical trials, such as those with more advanced disease or poorer performance status researchgate.nethematologyandoncology.net.

Taiho Oncology Patient Support is an example of a program designed to help patients with metastatic CRC and their care providers navigate drug access, reflecting real-world considerations beyond clinical trial settings oncpracticemanagement.com.

Discrepancies and Consistencies between Real-World and Clinical Trial Data

Comparisons between real-world data and clinical trial data for this compound reveal both consistencies and discrepancies. While clinical trials like RECOURSE demonstrated a statistically significant improvement in OS with this compound compared to placebo, real-world studies provide a perspective on outcomes in routine clinical practice nih.govcda-amc.ca.